

spectroscopic data of *cis*-Hinkiresinol (NMR, MS)

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Compound of Interest

Compound Name: *cis*-Hinkiresinol

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A Comprehensive Technical Guide to the Spectroscopic Data of ***cis*-Hinkiresinol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for ***cis*-Hinkiresinol**, a naturally occurring norlignan also known as (-)-Nyasol. The information presented herein has been compiled to support research, discovery, and development activities. The synonyms *cis*-Hinokiresinol and (-)-Nyasol are used interchangeably throughout this document.

Chemical Structure and Properties

- Systematic Name: 4-[(1Z,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol
- Molecular Formula: C₁₇H₁₆O₂
- Molecular Weight: 252.31 g/mol

Spectroscopic Data

The structural elucidation of ***cis*-Hinkiresinol** has been established through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Below are the reported ^1H and ^{13}C NMR spectral data for **cis-Hinkiresinol**.

Table 1: ^1H NMR Spectroscopic Data for **cis-Hinkiresinol**

Atom No.	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
2	5.65	dd	11.5, 9.5
3	4.45	m	
4'	5.05	d	17.0
4''	5.00	d	10.5
5'	5.95	ddd	17.0, 10.5, 6.0
2', 6'	7.15	d	8.5
3', 5'	6.70	d	8.5
2'', 6''	7.20	d	8.5
3'', 5''	6.75	d	8.5

Table 2: ^{13}C NMR Spectroscopic Data for **cis-Hinkiresinol**

Atom No.	Chemical Shift (δ) ppm
1	130.5
2	129.8
3	49.5
4	141.2
5	114.5
1'	135.2
2', 6'	128.5
3', 5'	115.8
4'	156.0
1''	130.0
2'', 6''	130.8
3'', 5''	115.5
4''	156.5

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for **cis-Hinkiresinol**

Ion	m/z
[M-H] ⁻	251

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following general methodologies.

NMR Spectroscopy

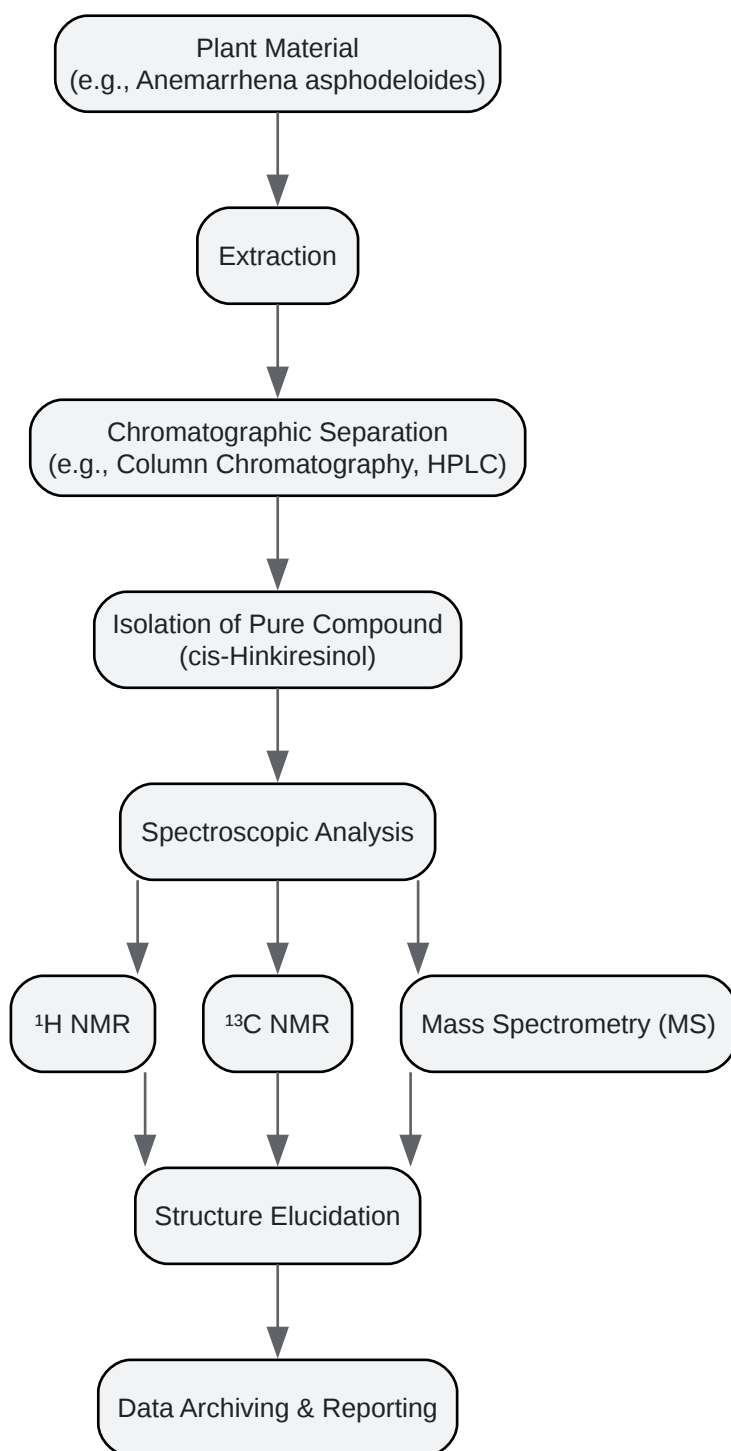
^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample is typically dissolved in a deuterated solvent such as methanol- d_4 or chloroform- d_3 . Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

Mass spectral data are often obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for phenolic compounds like **cis-Hinkiresinol**. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **cis-Hinkiresinol**.



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